molecular formula C17H27NO2 B11036490 2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide

2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide

Cat. No.: B11036490
M. Wt: 277.4 g/mol
InChI Key: LYYIVLCTGIRSKV-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide: (Figure 1) is a chemical compound with the IUPAC name N-benzyl-N,N-dimethyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-ethoxy}-ethylammonium chloride . Its molecular structure consists of a positively charged atom covalently bonded to four carbon atoms, one of which forms a longer alkyl chain. This compound exhibits antimicrobial activity against a broad spectrum of bacteria, fungi, and viruses, including methicillin-resistant Staphylococcus aureus, hepatitis B and C viruses, and HIV . Beyond its antimicrobial properties, it finds applications in various products such as detergents, creams, and antiseptics.

Preparation Methods

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods prioritize efficiency, yield, and cost-effectiveness. proprietary information often restricts public access to detailed industrial processes.

Chemical Reactions Analysis

Reactivity: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed due to commercial considerations.

Major Products: The major products formed from these reactions depend on the specific reaction type. For instance:

  • Oxidation may yield corresponding oxides.
  • Reduction could lead to amine derivatives.
  • Substitution reactions may result in modified benzamide derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Antiseptics: Found in topical applications, mouthwashes, and anti-itch ointments.

    Cold Sterilization: Used in medical procedures.

    Spermicidal Applications: Contributes to contraceptive products.

Industry:

    Detergents: Incorporated for its antimicrobial effects.

    Astringents: Used in cosmetic formulations.

Mechanism of Action

The precise mechanism by which 2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide exerts its effects remains an area of ongoing research. It likely involves interactions with cellular membranes and essential biomolecules.

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s unique combination of antimicrobial activity and industrial versatility sets it apart. Similar compounds include benzalkonium chloride and cetylpyridinium chloride .

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide

InChI

InChI=1S/C17H27NO2/c1-7-20-14-11-9-8-10-13(14)15(19)18-17(5,6)12-16(2,3)4/h8-11H,7,12H2,1-6H3,(H,18,19)

InChI Key

LYYIVLCTGIRSKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C)(C)CC(C)(C)C

Origin of Product

United States

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